molecular formula C9H5BrFN B152762 8-Bromo-5-fluoroquinoline CAS No. 917251-99-1

8-Bromo-5-fluoroquinoline

Cat. No. B152762
Key on ui cas rn: 917251-99-1
M. Wt: 226.04 g/mol
InChI Key: OUZLPGJFGCOKJJ-UHFFFAOYSA-N
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Patent
US07671056B2

Procedure details

Alternatively, 8-bromo-5-fluoroquinoline was prepared by adding a warm mixture containing 2-bromo-5-fluoroaniline (100 g, 1.0 eq), 4-nitrophenol (40 g, 0.54 eq), and glycerol (97 g, 2.0 eq) over 1.5 hours to sulfuric acid (267 ml) and water (114 mL) at 140-150° C. The initial mixture showed 37.8% 4-nitrophenol by relative HPLC area %. Samples showed 4.7% 4-nitrophenol immediately after adding 50% of mixed starting materials and 5.0% immediately after adding all of the materials. The yield upon workup was 87.5%, with total impurities 0.29%. Addition of less (0.46 eq, 34 g) 4-nitrophenol also successfully produced the intermediate of interest at acceptable yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
solvent
Reaction Step One
[Compound]
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].[N+]([C:13]1[CH:18]=CC(O)=C[CH:14]=1)([O-])=O.OCC(CO)O.S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]2[C:3]=1[N:4]=[CH:18][CH:13]=[CH:14]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)F
Name
Quantity
40 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
97 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
267 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
114 mL
Type
solvent
Smiles
O
Step Two
Name
initial mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Five
Name
Quantity
34 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding a warm mixture
ADDITION
Type
ADDITION
Details
after adding 50%
ADDITION
Type
ADDITION
Details
of mixed
ADDITION
Type
ADDITION
Details
after adding all of the materials
CUSTOM
Type
CUSTOM
Details
The yield upon workup
CUSTOM
Type
CUSTOM
Details
also successfully produced the intermediate of interest at acceptable yield

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C2C=CC=NC12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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